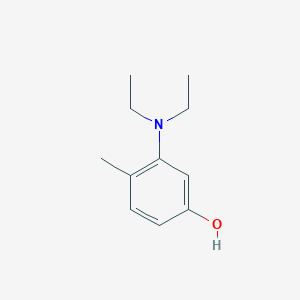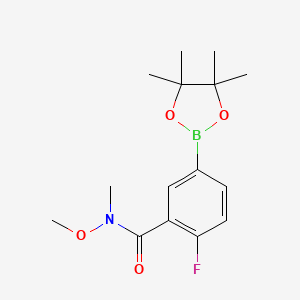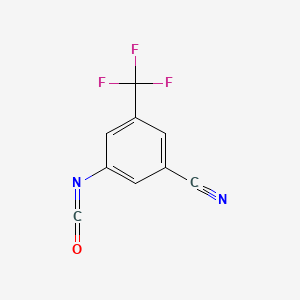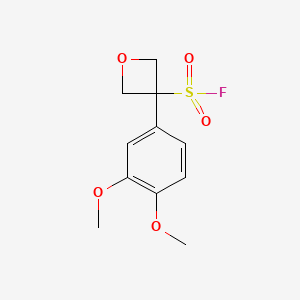
indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate typically involves the reaction of indium salts with acetylacetone under controlled conditions. One common method involves dissolving indium chloride in a suitable solvent, such as ethanol, and then adding acetylacetone to the solution. The reaction mixture is stirred and heated to promote the formation of the indium-acetylacetonate complex. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the indium(3+) center to lower oxidation states, such as indium(1+).
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new indium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other indium-containing materials. It is also employed in catalysis, where it can facilitate various organic transformations.
Biology: Research is ongoing to explore the potential biological activities of indium complexes, including their use as imaging agents in medical diagnostics.
Medicine: Indium complexes are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of advanced materials, such as indium oxide thin films, which have applications in electronics and optoelectronics.
作用機序
The mechanism by which indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate exerts its effects depends on the specific application. In catalysis, the indium center can activate substrates by coordinating to them, thereby facilitating chemical transformations. The acetylacetonate ligands can also play a role in stabilizing reactive intermediates.
In biological applications, the compound may interact with biomolecules, such as proteins and nucleic acids, through coordination bonds. These interactions can alter the function of the biomolecules, leading to various biological effects.
類似化合物との比較
Indium(3+) bis((2Z)-4-oxopent-2-en-2-olate) 4-oxopent-2-en-2-olate can be compared with other metal-acetylacetonate complexes, such as:
Cobalt(II) acetylacetonate: Similar to the indium complex, cobalt(II) acetylacetonate is used in catalysis and materials science. cobalt complexes often exhibit different reactivity and properties due to the different electronic configuration of cobalt.
Nickel(II) acetylacetonate: This compound is also used in catalysis and as a precursor for nickel-containing materials. Nickel complexes can have different catalytic activities compared to indium complexes.
Copper(II) acetylacetonate: Copper complexes are widely used in organic synthesis and materials science. The reactivity and applications of copper complexes can differ significantly from those of indium complexes.
The uniqueness of this compound lies in the specific properties of indium, such as its electronic configuration and coordination chemistry, which can lead to distinct reactivity and applications compared to other metal-acetylacetonate complexes.
特性
IUPAC Name |
indium(3+);4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.In/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWCWFYBFZIXHE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[In+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21InO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)

![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)

![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine](/img/structure/B12507938.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12507954.png)
![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)

![2-{1,3-Bis[4-(adamantan-1-yl)phenyl]-2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl}-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12507969.png)

